

# Diisopropyl (R)-(+)-malate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Diisopropyl (R)-(+)-malate*

Cat. No.: *B1311375*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diisopropyl (R)-(+)-malate** is a chiral chemical compound widely utilized as a versatile building block in asymmetric synthesis. As a derivative of (R)-(+)-malic acid, a naturally occurring chiral molecule, it belongs to the "chiral pool," which is the collection of abundant and enantiopure compounds from nature used for the synthesis of complex chiral molecules.<sup>[1]</sup> Its importance lies in its ability to introduce a specific stereochemistry into a target molecule, which is a critical aspect in the development of pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of **Diisopropyl (R)-(+)-malate**.

## Discovery and History

The specific discovery of **Diisopropyl (R)-(+)-malate** is not well-documented in a singular, seminal publication. Instead, its emergence is intrinsically linked to the broader history of organic chemistry and the utilization of the "chiral pool." Malic acid, in its enantiomeric forms, has long been recognized as a valuable chiral synthon.<sup>[2]</sup> The development of esterification techniques, such as the Fischer esterification, provided a straightforward method to convert carboxylic acids like (R)-(+)-malic acid into their corresponding esters.

The significance of chiral compounds like **Diisopropyl (R)-(+)-malate** grew substantially with the increasing demand for enantiomerically pure pharmaceuticals. The realization that different

enantiomers of a drug can have vastly different biological activities and safety profiles spurred the development of asymmetric synthesis, where chiral building blocks are indispensable.

**Diisopropyl (R)-(+)-malate**, being readily derivable from the less common but commercially available D-malic acid, became a valuable tool for synthetic chemists aiming to construct complex molecules with a defined three-dimensional structure. Its use is a testament to the power of chiral pool synthesis in modern drug discovery and development.<sup>[2]</sup>

## Physicochemical Properties

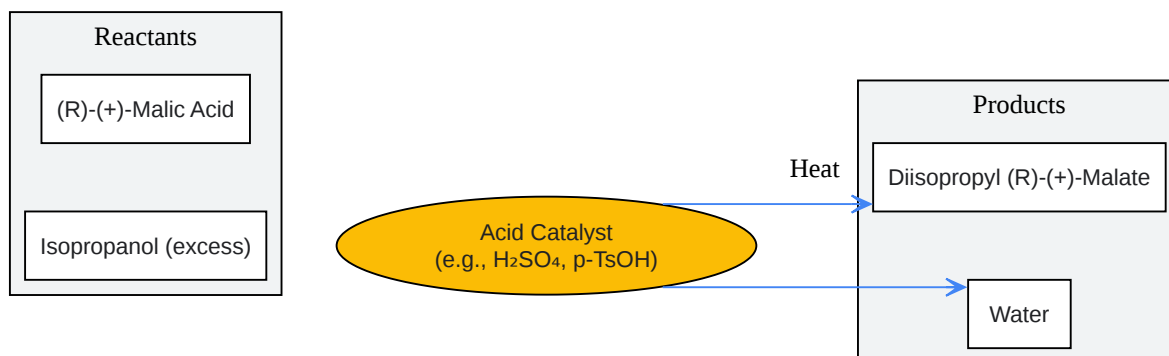
A summary of the key physicochemical properties of **Diisopropyl (R)-(+)-malate** is presented in the table below. Data for the more commonly available (S)-(-) enantiomer is also included for comparison, as the physical properties are expected to be identical except for the sign of the optical rotation.

Property	Diisopropyl (R)-(+)-malate	Diisopropyl (S)-(-)-malate	Reference
CAS Number	83540-97-0	83541-68-8	<sup>[3]</sup> <sup>[4]</sup>
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>5</sub>	C <sub>10</sub> H <sub>18</sub> O <sub>5</sub>	<sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	218.25 g/mol	218.25 g/mol	<sup>[3]</sup> <sup>[4]</sup>
Appearance	Colorless to pale yellow liquid	Colorless liquid	<sup>[5]</sup>
Density	~1.055 g/mL at 25 °C	1.055 g/mL at 25 °C	<sup>[4]</sup> <sup>[5]</sup>
Boiling Point	~237 °C	237 °C	<sup>[4]</sup> <sup>[5]</sup>
Refractive Index	~1.43	n <sub>20/D</sub> 1.43	<sup>[4]</sup> <sup>[5]</sup>
Optical Rotation	Positive (+)	[α] <sub>20/D</sub> -13°, neat	<sup>[4]</sup>

## Synthesis

The most common method for the preparation of **Diisopropyl (R)-(+)-malate** is the Fischer esterification of (R)-(+)-malic acid with isopropanol in the presence of an acid catalyst.<sup>[5]</sup> This reaction involves the conversion of the two carboxylic acid functional groups of malic acid into their corresponding isopropyl esters.

## General Reaction Scheme



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Caption: Fischer esterification of (R)-(+)-malic acid.

## Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of **Diisopropyl (R)-(+)-malate**.

Materials:

- (R)-(+)-Malic acid
- Isopropanol (anhydrous)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask

- Reflux condenser
- Dean-Stark trap (optional, to remove water)
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine (R)-(+)-malic acid and an excess of anhydrous isopropanol (e.g., 3-5 molar equivalents relative to the carboxylic acid groups).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The removal of water, either by a Dean-Stark trap or by using a large excess of the alcohol, drives the equilibrium towards the product.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a large excess of isopropanol was used, it can be removed under reduced pressure using a rotary evaporator.
- **Neutralization:** Dilute the residue with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter to remove the drying agent and concentrate the organic layer under reduced pressure. The crude **Diisopropyl (R)-(+)-malate** can be purified by vacuum distillation to obtain the final product.<sup>[5]</sup>

## Quantitative Data for a Representative Malic Acid Esterification

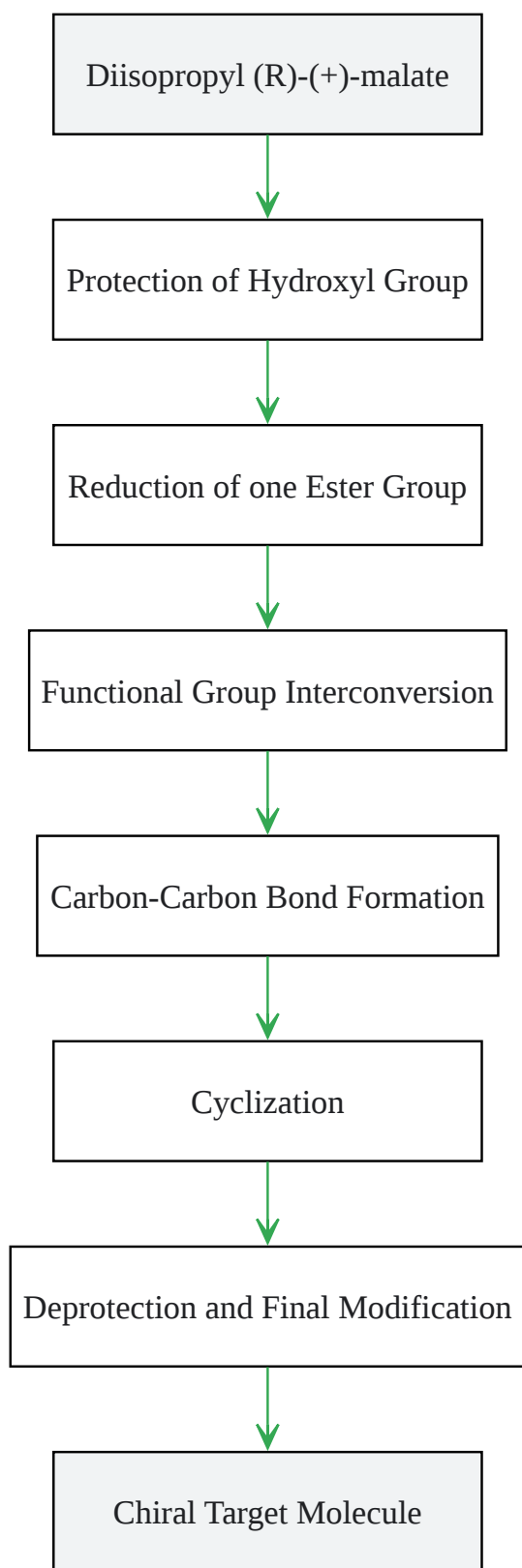
While specific yield and purity data for the synthesis of **Diisopropyl (R)-(+)-malate** is not readily available in the searched literature, the following table provides representative data for the synthesis of a related malic acid ester, dibutyl malate, using various catalysts. This illustrates the typical efficiency of such reactions.<sup>[6]</sup>

Catalyst	Conversion of Malic Acid (%)	Selectivity for Dibutyl Malate (%)
Sulfuric Acid	99.9	92.5
p-Toluenesulfonic Acid	95.2	96.8
Amberlyst 36 Dry	94.5	98.2
Orthophosphoric Acid	75.3	97.1

## Application in Asymmetric Synthesis

**Diisopropyl (R)-(+)-malate** is a valuable chiral starting material for the synthesis of complex molecules. Its stereocenter and functional groups can be manipulated to construct new stereocenters with high levels of control. A common application is in the synthesis of natural products and their analogues. For instance, the enantiomer, Diisopropyl (S)-(-)-malate, is used as a starting material in the total synthesis of (-)-wikstromol, a lignan with potential medicinal applications.<sup>[4]</sup> The general workflow for such a synthesis is depicted below.

## Experimental Workflow in a Multi-step Synthesis



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Caption: A generalized workflow for asymmetric synthesis.

This workflow illustrates how the initial chirality of **Diisopropyl (R)-(+)-malate** is carried through a series of chemical transformations to ultimately yield a complex, enantiomerically pure target molecule. Each step involves specific reagents and conditions designed to modify the molecule while preserving or influencing its stereochemistry.

## Conclusion

**Diisopropyl (R)-(+)-malate**, a derivative of (R)-(+)-malic acid, is a significant and versatile chiral building block in modern organic synthesis. Its history is intertwined with the development of chiral pool synthesis and the growing importance of stereochemistry in drug development. The straightforward synthesis via Fischer esterification from its parent acid makes it an accessible tool for chemists. Its application in the total synthesis of complex natural products and pharmaceuticals underscores its value in creating enantiomerically pure compounds with specific biological functions. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

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